(3R,4S)-3,4-epoxy-3,4-dihydrophenanthrene
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Overview
Description
(3R,4S)-3,4-epoxy-3,4-dihydrophenanthrene is a 3,4-epoxy-3,4-dihydrophenanthrene. It is an enantiomer of a (3S,4R)-3,4-epoxy-3,4-dihydrophenanthrene.
Scientific Research Applications
Chemical Resolution and Racemization
- A study by Boyd, Neill, and Stubbs (1977) investigated the chemical resolution and racemization of epoxydihydrophenanthrene. They found evidence of spontaneous racemization in these compounds, suggesting configurational instability potentially due to oxepin intermediates (Boyd, Neill, & Stubbs, 1977).
Photorearrangement Reactions
- Itoh et al. (1979) conducted spectroscopic studies on the photorearrangement reactions of arene oxides, including 3,4-epoxydihydrophenanthrene. Their findings indicate that the photorearrangements produce substituted oxepins and phenolic products via different excited states (Itoh et al., 1979).
Synthesis and Incorporation in DNA
- Lakshman, Sayer, and Jerina (1992) described the synthesis of 1,2,3,4-tetrahydrophenanthrene 3,4-epoxide adducts, elucidating their integration into DNA oligomers. This work contributes to understanding the interaction of such epoxides with genetic material (Lakshman, Sayer, & Jerina, 1992).
Absolute Stereochemistry Determination
- Research by Boyd et al. (1981) focused on the absolute stereochemistry of cis- and trans-phenanthrene 3,4-dihydrodiols, providing insights into the stereoisomeric nature of these compounds (Boyd et al., 1981).
Crystal Structure Studies
- Brimble, Johnston, Hambley, and Turner (1997) determined the crystal structures of various epoxy compounds, including those related to 3,4-epoxy-1,7-dioxaspiro compounds. These findings contribute to the understanding of molecular conformations in such substances (Brimble et al., 1997).
Epoxide Functionalization
- Rodriguez, Scally, and Stick (1990) explored the synthesis of epoxy-alkyl β-D-Glucosides and β-Cellobiosides, demonstrating the functionalization potential of epoxy compounds including 3,4-epoxy derivatives (Rodriguez, Scally, & Stick, 1990).
Novel Enantiopure Propargylic Epoxide Synthesis
- Kanger, Liiv, Pehk, and Lopp (1993) described the synthesis of a novel enantiopure propargylic epoxide, showcasing the chemical versatility and potential applications in asymmetric synthesis (Kanger et al., 1993).
Stereochemistry of Pheromonal Epoxydienes
- Qin, Ando, Yamamoto, Yamashita, Kusano, and Abé (1997) researched the stereochemistry of pheromonal epoxydienes, including 3,4-epoxides, highlighting the biological and ecological relevance of these compounds (Qin et al., 1997).
Polymeric Organolithium Compounds Functionalization
- Quirk, Gomochak, Wesdemiotis, and Arnould (2003) investigated the functionalization of polymeric organolithium compounds with 3,4-epoxy derivatives, providing insights into polymer chemistry and potential material applications (Quirk et al., 2003).
properties
Product Name |
(3R,4S)-3,4-epoxy-3,4-dihydrophenanthrene |
---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(13R,15S)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8,11-hexaene |
InChI |
InChI=1S/C14H10O/c1-2-4-11-9(3-1)5-6-10-7-8-12-14(15-12)13(10)11/h1-8,12,14H/t12-,14-/m1/s1 |
InChI Key |
SHJAOFFXDWCMOC-TZMCWYRMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2[C@H]4[C@H](O4)C=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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